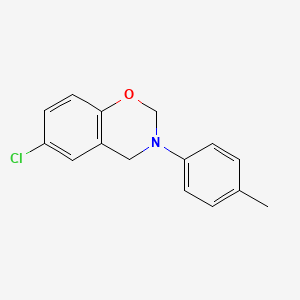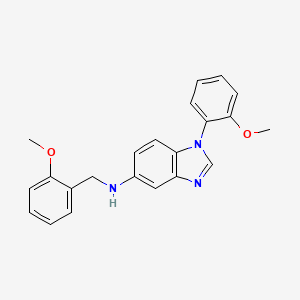![molecular formula C33H37NO4 B11090943 4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl heptanoate](/img/structure/B11090943.png)
4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is 4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl heptanoate .
- It belongs to the class of organic compounds known as benzo[a]phenanthridines .
- Structurally, it contains a benzo[a]phenanthridine core , which is a fused polycyclic system.
- The compound features a heptanoate ester group and a methoxyphenyl substituent .
- Its molecular formula is C28H33NO4 with an average mass of approximately 234.33 g/mol .
Preparation Methods
- Synthetic Routes : Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves multi-step organic synthesis.
- Reaction Conditions : These would depend on the specific synthetic strategy employed.
- Industrial Production : Industrial-scale production methods are not well-documented, but they would likely involve optimization for yield, cost, and safety.
Chemical Reactions Analysis
- Reactivity : The compound may undergo various reactions, including oxidation , reduction , and substitution .
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like chromium(VI) reagents or peracids could be used.
- Reduction : Reducing agents such as sodium borohydride or lithium aluminum hydride may be employed.
- Substitution : Nucleophilic substitution reactions using alkyl halides or aryl halides are possible.
- Major Products : These would depend on the specific reaction conditions but could include derivatives of the parent compound.
Scientific Research Applications
- Chemistry : Investigating its reactivity, stereochemistry, and synthetic applications.
- Biology : Studying its interactions with biological macromolecules (e.g., proteins, nucleic acids).
- Medicine : Exploring its potential as a drug candidate (e.g., anticancer, antimicrobial).
- Industry : Assessing its use in materials science or as a chemical intermediate.
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action for this specific compound is scarce.
- It likely interacts with specific cellular targets, affecting biological processes.
Comparison with Similar Compounds
- Uniqueness : Its unique structure, combining the benzo[a]phenanthridine core with the heptanoate ester and methoxyphenyl substituent, sets it apart.
- Similar Compounds : While I don’t have a direct list, related compounds include other benzo[a]phenanthridines and structurally similar molecules .
Remember that this compound’s detailed properties and applications may require further research beyond the available data
Properties
Molecular Formula |
C33H37NO4 |
|---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
[4-(2,2-dimethyl-4-oxo-1,3,5,6-tetrahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl] heptanoate |
InChI |
InChI=1S/C33H37NO4/c1-5-6-7-8-13-29(36)38-27-17-15-22(18-28(27)37-4)32-31-24(19-33(2,3)20-26(31)35)30-23-12-10-9-11-21(23)14-16-25(30)34-32/h9-12,14-18,32,34H,5-8,13,19-20H2,1-4H3 |
InChI Key |
QHMPVNLYWSKAOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)OC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)(C)C)C4=C(N2)C=CC5=CC=CC=C54)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methylquinolin-6-yl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B11090862.png)
![((3E)-3-{methyl[(4-methylphenyl)sulfonyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid](/img/structure/B11090881.png)
![N-(2-chloro-4-{[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}phenyl)acetamide](/img/structure/B11090882.png)

![Methyl 2-{[4-(4-chlorophenyl)-3-cyano-6,7-dihydro-5H-cyclopenta[B]pyridin-2-YL]sulfanyl}acetate](/img/structure/B11090895.png)
![2-ethoxy-N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11090907.png)
![1,2-Dichloro-4-[(2-chloro-2-phenylethyl)sulfonyl]benzene](/img/structure/B11090911.png)
![3-(4-Benzylpiperazin-1-yl)-5-methylpyridazino[3,4-b][1,4]benzoxazine](/img/structure/B11090916.png)

![6-nitro-4-phenyl-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]quinolin-2(1H)-one](/img/structure/B11090922.png)

![2,4-dichloro-N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11090928.png)
![2-({[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1-(2-phenylethyl)-1H-benzimidazole](/img/structure/B11090932.png)
![N-(3,4-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11090936.png)
